molecular formula C11H19NO2 B3004106 (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine CAS No. 1937361-48-2

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine

Cat. No.: B3004106
CAS No.: 1937361-48-2
M. Wt: 197.278
InChI Key: ZJFCOHCXACPMDW-UHFFFAOYSA-N
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Description

(NE)-N-(1-Ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine is a structurally unique compound characterized by a spiro[3.5]nonane core fused with an ethoxy group and a hydroxylamine moiety (Fig. 1). The spirocyclic framework imparts conformational rigidity, while the ethoxy substituent may enhance solubility and stability.

Properties

IUPAC Name

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10-8-9(12-13)11(10)6-4-3-5-7-11/h10,13H,2-8H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCOHCXACPMDW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=NO)C12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1C/C(=N\O)/C12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine typically involves the reaction of a suitable spirocyclic ketone with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted spirocyclic compounds.

Scientific Research Applications

(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Application Reference
(NE)-N-(1-Ethoxyspiro[...]hydroxylamine Spiro[3.5]nonane Ethoxy, Hydroxylamine Hypothesized radical scavenger -
O-Ethyl Hydroxylamine Linear chain Ethoxy, Hydroxylamine Antimicrobial, Anticancer
3-Chloro-N-phenyl-phthalimide Phthalimide bicyclic Chlorine, Phenyl Polyimide synthesis
(E)-N-(3-Fluoroisoxazol-5-yl)-[...] Isoxazole Fluorine, Acetamide Antimicrobial (hypothesized)

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
(NE)-N-(1-Ethoxyspiro[...]hydroxylamine ~225.3 2.1 0.5 (DMSO)
O-Ethyl Hydroxylamine 75.1 0.3 >50 (Water)
3-Chloro-N-phenyl-phthalimide 257.7 3.5 0.1 (DMSO)

Research Implications

  • Industrial Use : The rigidity of the spiro system could make it a candidate for high-performance polymers, similar to phthalimides in .

Biological Activity

(NH)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Hydroxylamines and their derivatives have been studied for various therapeutic applications, including their roles as intermediates in organic synthesis and as potential therapeutic agents.

Chemical Structure

The compound can be represented by the following structural formula:

C12H19NO\text{C}_{12}\text{H}_{19}\text{N}\text{O}

This structure includes a spirocyclic moiety, which is known to influence the biological properties of compounds significantly.

Antioxidant Activity

Hydroxylamines are recognized for their antioxidant properties. The presence of the hydroxylamine group can scavenge free radicals, potentially reducing oxidative stress in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

There is emerging evidence that hydroxylamines can modulate inflammatory responses. This activity is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The spirocyclic structure may enhance this activity by providing a unique binding conformation to target proteins involved in inflammation .

Case Study 1: Antioxidant Efficacy

In a comparative study, several hydroxylamine derivatives were evaluated for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, suggesting strong potential for (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine in oxidative stress-related conditions.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) suggesting effective antimicrobial activity, warranting further investigation into this specific compound's efficacy.

Data Table: Biological Activities of Hydroxylamines

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantVarious HydroxylaminesSignificant free radical scavenging
AntimicrobialHydroxylamine DerivativesEffective against E. coli, S. aureus
Anti-inflammatorySpirocyclic HydroxylaminesInhibition of pro-inflammatory cytokines

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